

# performance comparison of thiosulfate and bisulfite in gold leaching

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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An Objective Performance Comparison of Thiosulfate and Bisulfite in Gold Leaching

## Introduction

In the ongoing search for environmentally benign and efficient alternatives to traditional cyanidation for gold extraction, various chemical reagents have been investigated. Among these, thiosulfate-based systems have emerged as a leading non-toxic alternative for gold leaching. Concurrently, other sulfur-containing compounds, such as bisulfite, are utilized in different stages of gold hydrometallurgy.

This guide provides an objective comparison of the roles and performance of thiosulfate and bisulfite in the context of gold extraction. It is crucial to establish from the outset that these two reagents perform fundamentally different functions. Thiosulfate is a primary lixiviant, a chemical agent that directly dissolves gold from ore. Bisulfite (and its related sulfite compounds) is not a primary lixiviant but serves as a critical auxiliary reagent, primarily in the pre-treatment of refractory ores or as an additive to stabilize the leaching process. This guide will therefore detail the performance of thiosulfate as a lixiviant and elucidate the essential functions of bisulfite that facilitate gold recovery.

## Part 1: Thiosulfate as a Primary Gold Lixiviant

Thiosulfate leaching is widely regarded as a promising alternative to cyanidation due to its low toxicity, cost-effectiveness, and particular efficacy with certain types of refractory ores, such as carbonaceous or copper-bearing ores.<sup>[1]</sup> The process typically operates in an alkaline

environment (pH 8-10) and requires a catalyst, most commonly a copper-ammonia complex, to achieve practical leaching rates.[2]

## Chemical Leaching Pathway

The dissolution of gold in an ammoniacal thiosulfate solution is an electrochemical process. Metallic gold (Au) is oxidized and forms a highly stable gold-thiosulfate complex,  $[\text{Au}(\text{S}_2\text{O}_3)_2]^{3-}$ . The reaction is catalyzed by the cupric tetraammine complex,  $[\text{Cu}(\text{NH}_3)_4]^{2+}$ , which acts as the primary oxidant. The cupric complex is reduced to a cuprous state during gold oxidation and is subsequently re-oxidized by dissolved oxygen, allowing the copper to function catalytically.

**Caption:** Electrochemical pathway of copper-ammonia catalyzed thiosulfate gold leaching.

## Performance Data for Thiosulfate Leaching

Gold recovery in thiosulfate systems is highly dependent on ore mineralogy and leaching conditions. While some studies report recovery rates comparable to cyanidation, the process is sensitive to variables such as reagent concentration and the presence of interfering minerals. [3][4] A major challenge is the high consumption of thiosulfate, which can be oxidized by the cupric catalyst or decompose in the presence of certain sulfide minerals like pyrite.[5]

Parameter	Typical Range	Key Observations	Citations
Gold Recovery	69% - 91%	Highly dependent on ore type and pre-treatment. Refractory ores often require oxidation prior to leaching.	[3][4][6]
Leaching Time	2 - 24 hours	Kinetics can be faster than cyanidation under optimal conditions, but may be slower for complex ores.	[3][6]
Thiosulfate ( $S_2O_3^{2-}$ )	0.1 - 1.0 M	Higher concentrations can increase leaching rates but also lead to higher reagent consumption.	[4][7]
Copper ( $Cu^{2+}$ )	5 - 100 mM	Acts as the primary catalyst. High concentrations can aggressively decompose thiosulfate.	[4][6]
Ammonia ( $NH_3$ )	0.5 - 1.5 M	Stabilizes copper(II) in solution and maintains optimal pH.	[4][7]
Temperature	25 - 60 °C	Elevated temperatures generally increase the leaching rate but can also accelerate reagent degradation.	[3]

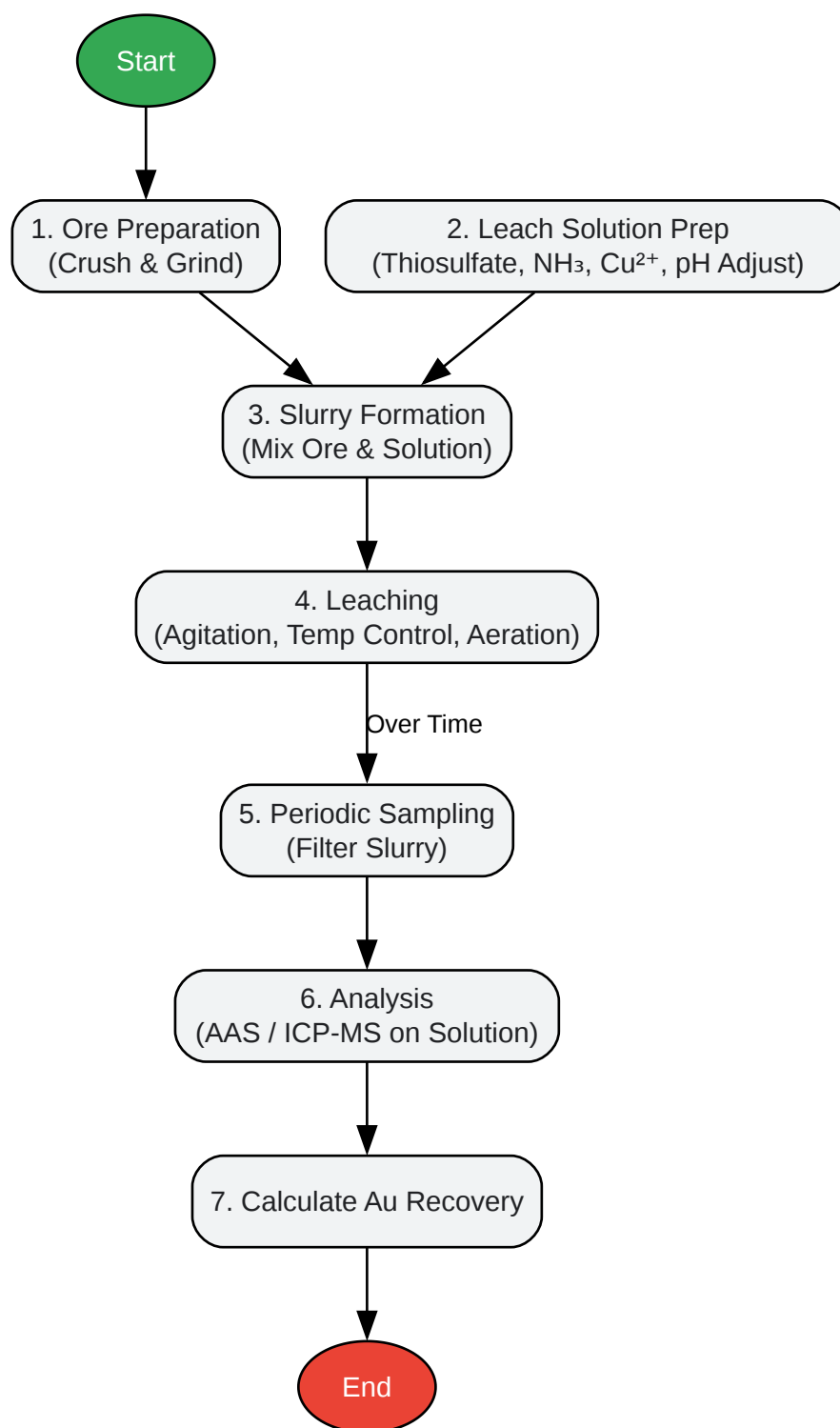
pH	8.0 - 10.5	Maintained in a narrow alkaline range to ensure the stability of the gold-thiosulfate complex.	[2]
Thiosulfate Consumption	>10 kg/t ore	A significant economic hurdle. Can be much higher (>25 kg/t ) with copper-bearing or sulfidic ores.	[5]

## Experimental Protocol: Thiosulfate Leaching of Gold Ore

This protocol outlines a typical laboratory procedure for evaluating the effectiveness of thiosulfate leaching on a given gold ore sample.

- Ore Preparation:
  - Crush and grind the ore sample to a target particle size, typically below 75-106 micrometers, to ensure adequate liberation of gold particles.
  - Prepare a representative sample of the ground ore for leaching (e.g., 100 g).
- Leaching Slurry Preparation:
  - Prepare the leach solution with desired concentrations of reagents (e.g., 0.7 M Sodium Thiosulfate, 1.0 M Ammonia, 5 mM Copper Sulfate) in deionized water.
  - Adjust the solution pH to the target value (e.g., 9.5) using a suitable base like NaOH.
  - Place the ore sample in a baffled beaker or reaction vessel. Add the leach solution to achieve a specific pulp density (e.g., 15% solids by weight).
- Leaching Process:

- Place the vessel on a magnetic stirrer or overhead agitator and maintain a constant agitation speed (e.g., 750 RPM) to keep solids suspended.
- Maintain a constant temperature (e.g., 60°C) using a water bath or heating mantle.
- Ensure adequate aeration by bubbling compressed air through the slurry, as oxygen is required to regenerate the copper catalyst.
- Conduct the leach for a predetermined duration (e.g., 6-24 hours).
- Sampling and Analysis:
  - Periodically, extract small slurry samples (e.g., 5 mL) at set time intervals (e.g., 2, 4, 6, 24 hours).
  - Immediately filter each sample to separate the pregnant leach solution from the solid ore residue.
  - Analyze the gold concentration in the pregnant solution using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  - The final solid residue should be washed, dried, and assayed for remaining gold to calculate the overall extraction efficiency.



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**Caption:** A typical experimental workflow for laboratory-scale thiosulfate gold leaching.

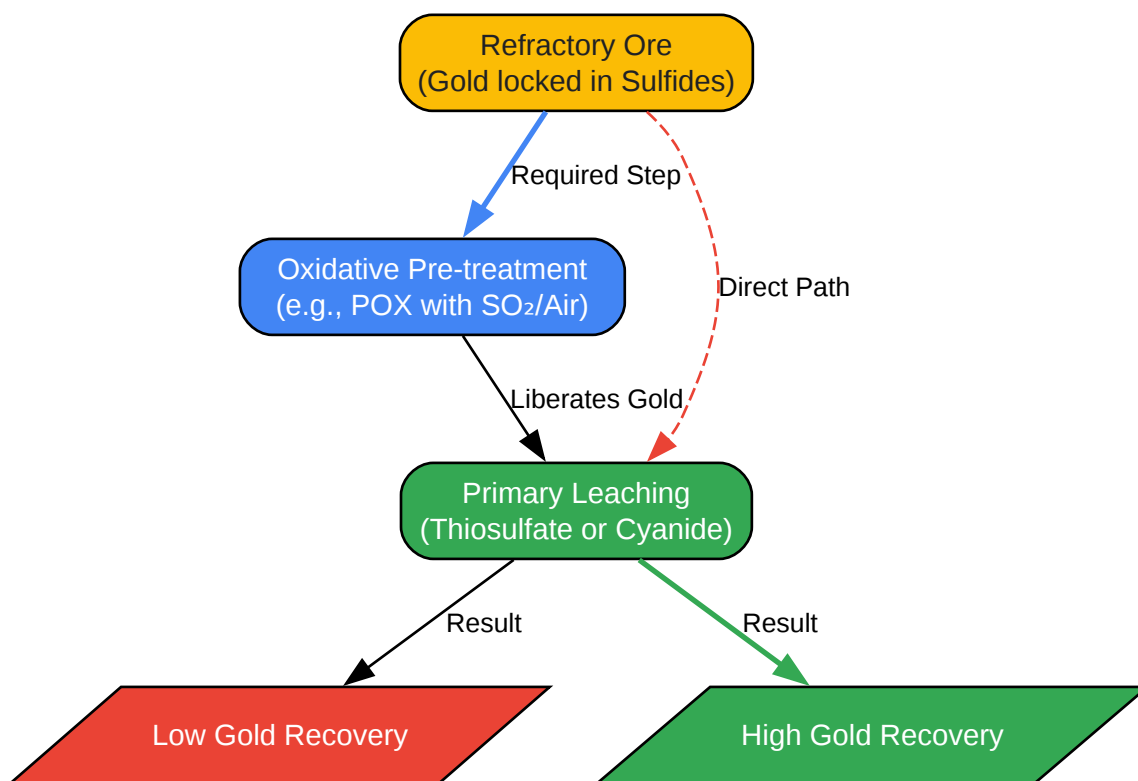
## Part 2: The Role of Bisulfite in Gold Processing

Bisulfite ( $\text{HSO}_3^-$ ) and related sulfite ( $\text{SO}_3^{2-}$ ) species are not used to dissolve gold directly from ore. Instead, they serve critical, distinct functions in other parts of the gold recovery circuit.

## Function 1: Pre-treatment of Refractory Ores

Many gold deposits are "refractory," meaning the gold is finely disseminated and encapsulated within a matrix of sulfide minerals like pyrite ( $\text{FeS}_2$ ) and arsenopyrite ( $\text{FeAsS}$ ).<sup>[2]</sup> Direct leaching is ineffective because the lixiviant cannot reach the gold. An oxidative pre-treatment step is required to break down this sulfide matrix.

Processes such as pressure oxidation (POX) are used to oxidize the sulfides at high temperatures and pressures.<sup>[3]</sup> In these acidic environments, sulfur dioxide ( $\text{SO}_2$ ) is often used, which in an aqueous solution forms sulfurous acid, a source of bisulfite. This process converts the sulfide minerals into more porous oxides and soluble sulfates, liberating the encapsulated gold for subsequent leaching by either thiosulfate or cyanide.<sup>[2][3]</sup> This pre-treatment can dramatically increase gold recovery. For example, one study showed that for a refractory gold concentrate, direct thiosulfate leaching yielded only 21.22% gold recovery, whereas applying an acidic pressure oxidation pre-treatment before the thiosulfate leach boosted recovery to 86.21%.<sup>[3]</sup>



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**Caption:** Logical flow showing the necessity of pre-treatment for refractory gold ores.

## Function 2: Additive in Thiosulfate Leaching

During thiosulfate leaching, the lixiviant can degrade into polythionates (e.g., tetrathionate,  $\text{S}_4\text{O}_6^{2-}$ ), especially in the presence of a strong oxidant like  $\text{Cu}^{2+}$ . This decomposition represents a significant loss of reagent. Research has shown that the addition of sulfite ( $\text{SO}_3^{2-}$ ) can mitigate this issue by reacting with polythionates to regenerate thiosulfate, thereby reducing overall consumption.[5] In one study, the addition of 0.2 M sulfite reduced thiosulfate consumption from 29 kg/t to 26 kg/t of ore.[7]

## Function 3: Gold Precipitation in Refining

In gold refining (not leaching), after gold has been dissolved into an acidic solution like aqua regia, a reducing agent is needed to precipitate it back into its pure metallic form. Sodium metabisulfite ( $\text{Na}_2\text{S}_2\text{O}_5$ ), which releases sulfur dioxide and forms bisulfite in solution, is a very common and effective precipitant for this purpose.[8][9] The bisulfite reduces dissolved gold ions ( $\text{Au}^{3+}$ ) to solid metallic gold powder ( $\text{Au}^0$ ). This function is entirely separate from the initial leaching of gold from ore.

## Comparative Summary

The distinct roles of thiosulfate and bisulfite/sulfite in gold hydrometallurgy are summarized below. They are not interchangeable lixivants but rather reagents with specific and different applications.



Feature	Thiosulfate ( $\text{S}_2\text{O}_3^{2-}$ )	Bisulfite / Sulfite ( $\text{HSO}_3^-$ / $\text{SO}_3^{2-}$ )
Primary Role	Primary Lixiviant	Auxiliary Reagent (Pre-treatment, Additive, Precipitant)
Chemical Function	Forms a stable aqueous complex with gold: $[\text{Au}(\text{S}_2\text{O}_3)_2]^{3-}$	Pre-treatment: Part of the oxidative chemistry that decomposes sulfide minerals. Additive: Reduces polythionates to regenerate thiosulfate. Precipitant: Reduces dissolved gold ions ( $\text{Au}^{3+}$ ) to metallic gold ( $\text{Au}^0$ ).
Typical Process	Leaching of gold from ore	Oxidative pre-treatment of refractory ore; Gold refining from solution
Operating pH	Alkaline (pH 8-10.5)	Acidic (for pre-treatment/precipitation) or Alkaline (as an additive)
Key Metric	Gold Leaching Efficiency (%)	Improvement in subsequent leach recovery (%); Reduction in reagent consumption ( kg/t )
Interaction with Gold	Dissolves metallic gold	Precipitates dissolved gold ions

## Conclusion

The performance comparison between thiosulfate and bisulfite in gold processing reveals two compounds with complementary, rather than competing, functions.

- Thiosulfate is a viable primary lixiviant and a leading non-toxic alternative to cyanide. Its performance is promising, particularly for specific ore types, but is challenged by high

reagent consumption and complex solution chemistry that requires careful control of parameters like pH, temperature, and catalyst concentration.

- Bisulfite is not a primary leaching agent for gold. Instead, it is a versatile and crucial auxiliary reagent. Its most significant role is in the oxidative pre-treatment of refractory ores, where it helps break down sulfide minerals to liberate encapsulated gold, thereby dramatically improving the efficiency of subsequent leaching with an agent like thiosulfate. It also serves as a beneficial additive to reduce thiosulfate consumption and as a standard precipitant in the final refining stages.

For researchers and professionals in the field, understanding these distinct roles is critical for developing and optimizing gold extraction flowsheets. Thiosulfate represents the core of a potential non-cyanide leaching circuit, while bisulfite provides the means to overcome the challenges of refractory ores and improve the overall efficiency and economics of the process.

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- To cite this document: BenchChem. [performance comparison of thiosulfate and bisulfite in gold leaching]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241960#performance-comparison-of-thiosulfate-and-bisulfite-in-gold-leaching]

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